
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BFA and is synthesized through a multi-step process using various reagents and solvents. BFA has shown promise in a variety of applications, including cancer research, drug discovery, and as a tool for studying cellular processes.
Wirkmechanismus
BFA acts by inhibiting protein trafficking, which is the process by which proteins are transported within cells. BFA specifically targets a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. By inhibiting ARF1, BFA disrupts the normal flow of proteins within cells, leading to the death of cancer cells and the disruption of cellular processes.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein trafficking and cancer cells, BFA has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFA is its specificity for ARF1. This makes it a valuable tool for studying protein trafficking and other cellular processes that involve ARF1. However, BFA can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, BFA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research involving BFA. One area of interest is the development of BFA analogs that have improved properties, such as increased potency or reduced toxicity. Another area of interest is the use of BFA in combination with other drugs or treatments to enhance their effectiveness. Finally, BFA may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory disorders or infectious diseases.
Conclusion:
In conclusion, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a complex compound that has shown promise in a variety of scientific research applications. Its specificity for ARF1 makes it a valuable tool for studying cellular processes, and its ability to inhibit cancer cell growth has generated interest in its potential use as a cancer treatment. While there are limitations to its use, such as its toxicity at high concentrations, there are also many potential future directions for research involving BFA.
Synthesemethoden
The synthesis of BFA is a complex process that involves multiple steps and various reagents. The first step in the synthesis of BFA is the reaction of 5-bromo-2-methoxyphenol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 5-bromo-4-formyl-2-methoxyphenyl butyrate, which is then reacted with 2-methoxyaniline to produce BFA.
Wissenschaftliche Forschungsanwendungen
BFA has been used extensively in scientific research due to its unique properties. One of the most promising applications of BFA is in cancer research. BFA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. BFA has also been used as a tool for studying cellular processes such as protein trafficking and endocytosis.
Eigenschaften
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-17(21)10-24-16-8-12(18)11(9-20)7-15(16)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQMEVAILRBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
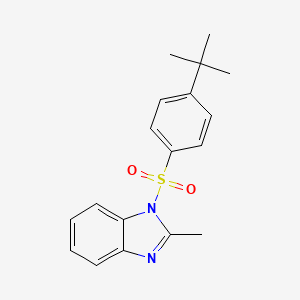
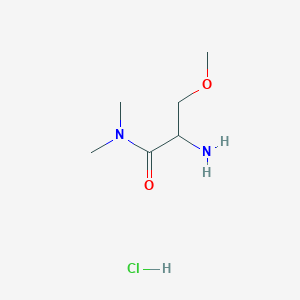
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
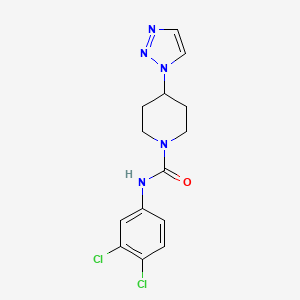
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
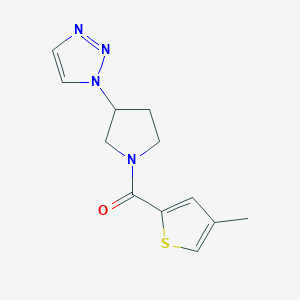
![4-chloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2560991.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)
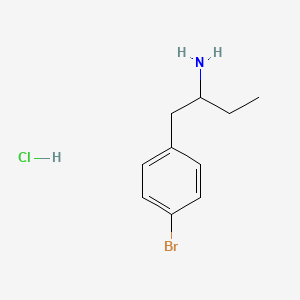
![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)